SNS-314 Mesylate

Description

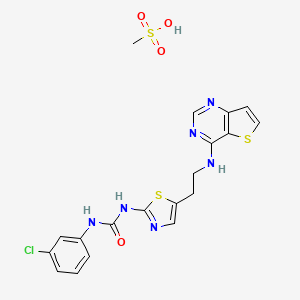

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCODPVDEFFWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648376 | |

| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146618-41-8 | |

| Record name | SNS-314 Mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNS-314 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SNS-314 Mesylate, a potent and selective pan-Aurora kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and cancer biology. This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Inhibition of Aurora Kinases

SNS-314 is an ATP-competitive inhibitor that demonstrates potent and selective activity against all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Elevated expression of Aurora kinases is a common feature in a wide range of human cancers, including colon, breast, ovarian, and pancreatic tumors, making them attractive targets for cancer therapy.[1][5]

By inhibiting Aurora kinases, SNS-314 disrupts the orderly progression of mitosis.[5] This disruption leads to a failure of the mitotic spindle checkpoint, preventing cells from undergoing cytokinesis.[4][5] Consequently, treated cells undergo multiple rounds of DNA replication without cell division, a process known as endoreduplication, which ultimately triggers apoptotic cell death.[5][6] A key biomarker of SNS-314's activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B.[1][2][6]

The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention by SNS-314.

Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell death.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against Aurora kinases and its anti-proliferative activity in different cancer cell lines.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Reference |

| Aurora A | 9 | [1][7] |

| Aurora B | 31 | [1][7] |

| Aurora C | 3 | [1][7] |

| Aurora C | 6 | [6][8] |

Note: Slight variations in IC50 values are reported across different sources.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 1.8 - 23 | [6][8] |

| A2780 | Ovarian Cancer | 1.8 | [8] |

| PC-3 | Prostate Cancer | 1.8 - 23 | [8] |

| HeLa | Cervical Cancer | 1.8 - 23 | [8] |

| MDA-MB-231 | Breast Cancer | 1.8 - 23 | [8] |

| H-1299 | Lung Cancer | 1.8 - 23 | [8] |

| HT29 | Colon Cancer | 24 | [8] |

| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |

| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |

| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |

| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |

Experimental Protocols

This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.

In Vitro Aurora Kinase Inhibition Assay

The inhibitory activity of SNS-314 against Aurora kinases is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Caption: Workflow for the in vitro Aurora kinase inhibition assay.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. Recombinant Aurora A, B, or C enzyme is combined with a specific substrate (e.g., myelin basic protein for Aurora B) and ATP in a kinase assay buffer.[4][10]

-

Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.

-

Incubation: The reaction is incubated at 30°C for a defined period, typically 30-60 minutes, to allow for phosphorylation.[4][10][11]

-

Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[12]

-

Data Analysis: The IC50 value, representing the concentration of SNS-314 required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Cell Viability and Proliferation Assays

The anti-proliferative effects of SNS-314 on cancer cell lines are commonly assessed using assays that measure cell viability or DNA synthesis.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well opaque-walled plates and allowed to adhere overnight.[7][13]

-

Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[7]

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.[1][7] This reagent lyses the cells and contains luciferase and luciferin.

-

Incubation and Measurement: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[7][13] The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[7]

Histone H3 Phosphorylation Assay (Western Blot)

Inhibition of Aurora B kinase activity in cells is often confirmed by measuring the phosphorylation of its substrate, histone H3, using Western blotting.

Caption: Western blot workflow for detecting phospho-Histone H3.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound for a designated time. The cells are then lysed to extract total protein.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[3]

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated histone H3 (Ser10), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[3]

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the level of histone H3 phosphorylation.[14]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Methodology:

-

Tumor Implantation: Human cancer cells, such as HCT116, are subcutaneously injected into immunocompromised mice.[2][6]

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via various routes (e.g., intraperitoneal injection) according to a specific dosing schedule.[15]

-

Efficacy Assessment: Tumor volume is measured regularly using calipers to assess the anti-tumor activity of the compound.[6] Animal body weight and overall health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for biomarkers, such as the level of phosphorylated histone H3, to confirm target engagement in vivo.[1][2]

Conclusion

This compound is a potent, pan-Aurora kinase inhibitor that disrupts mitosis and induces apoptosis in a broad range of cancer cell lines. Its mechanism of action is well-characterized, with clear evidence of target engagement both in vitro and in vivo. The preclinical data strongly support its continued investigation as a potential therapeutic agent for the treatment of various human malignancies. This technical guide provides a foundational understanding of the core mechanism of this compound for scientists and researchers in the field of oncology drug development.

References

- 1. promega.com [promega.com]

- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. Histone western blot protocol | Abcam [abcam.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 6. reactionbiology.com [reactionbiology.com]

- 7. ch.promega.com [ch.promega.com]

- 8. promega.com [promega.com]

- 9. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 12. promega.co.uk [promega.co.uk]

- 13. OUH - Protocols [ous-research.no]

- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 15. pnas.org [pnas.org]

SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SNS-314 Mesylate is a potent and selective, ATP-competitive small molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][4] Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for cancer therapy.[2][4][5] SNS-314 has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models, and is currently being investigated in clinical trials for the treatment of advanced solid tumors.[4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

SNS-314 exerts its anti-cancer effects by inhibiting all three Aurora kinases, leading to multiple defects in mitosis.[1][6] Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B leads to failures in the spindle assembly checkpoint and cytokinesis.[1][4] This disruption of mitotic progression results in endoreduplication, where cells undergo multiple rounds of DNA replication without cell division, leading to the formation of large, polyploid cells and subsequent apoptosis.[1][5] A co-crystal structure of SNS-314 with Aurora A has confirmed that it binds to the ATP-binding pocket of the kinase.[6][7] The inhibition of Aurora B activity by SNS-314 can be monitored by the reduction in the phosphorylation of its substrate, histone H3 at serine 10.[6][7]

Quantitative Data

The inhibitory activity of SNS-314 against Aurora kinases and its anti-proliferative effects on cancer cells have been quantified in various preclinical studies.

| Parameter | Aurora A | Aurora B | Aurora C | Reference |

| IC₅₀ | 9 nM | 31 nM | 3-6 nM | [3][8] |

| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Reference |

| HCT116 | Colorectal Carcinoma | ~5 nM (EC₅₀, proliferation) | [6][7] |

| HCT116 | Colorectal Carcinoma | ~9 nM (EC₅₀, Histone H3 Ser10 phosphorylation) | [6][7] |

| A2780 | Ovarian Cancer | 1.8 nM (IC₅₀) | [3][8] |

| HT29 | Colon Cancer | 24 nM (IC₅₀) | [3][8] |

| Xenograft Model | Treatment | Outcome | Reference |

| HCT116 | 50 and 100 mg/kg SNS-314 | Dose-dependent inhibition of histone H3 phosphorylation | [2] |

| HCT116 | Various dosing schedules (weekly, bi-weekly, 5 days on/9 days off) | Significant tumor growth inhibition | [2][3] |

| HCT116 | SNS-314 followed by docetaxel | Potentiated antitumor activity | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of SNS-314.

Aurora Kinase Inhibition Assay (HTRF)

This assay is used to determine the in vitro potency of SNS-314 against Aurora kinases A, B, and C.

Materials:

-

Recombinant human Aurora A, B, and C enzymes

-

Biotinylated peptide substrate (e.g., for Aurora B, a histone H3-derived peptide)

-

ATP

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.02% NaN₃)

-

Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)

-

Europium-conjugated anti-phospho-substrate antibody

-

Streptavidin-XL665

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of SNS-314 in DMSO and then dilute in assay buffer.

-

Add the diluted SNS-314 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Aurora kinase enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection buffer containing EDTA.

-

Add the HTRF detection reagents (Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665).

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Blue®)

This assay measures the anti-proliferative effects of SNS-314 on cancer cell lines.

Materials:

-

HCT116 cells (or other cancer cell lines)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

CellTiter-Blue® Viability Assay reagent

-

96-well or 384-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Seed HCT116 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of SNS-314 (or DMSO as a vehicle control) and incubate for 72-96 hours.

-

Add CellTiter-Blue® reagent to each well (typically 20 µL per 100 µL of medium in a 96-well plate).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC₅₀ value.

HCT116 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of SNS-314.

Materials:

-

HCT116 human colorectal carcinoma cells

-

Female athymic nude mice (nu/nu)

-

Matrigel (optional)

-

This compound

-

Vehicle for administration (e.g., sterile water or a suitable buffer)

-

Calipers

-

Syringes and needles

Procedure:

-

Harvest HCT116 cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject approximately 5-10 million cells into the flank of each nude mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer SNS-314 (e.g., 50 or 100 mg/kg) or vehicle to the mice according to the desired schedule (e.g., intraperitoneally, once or twice weekly).[2]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).

Western Blot for Phosphorylated Histone H3

This assay is used to measure the in vivo target engagement of SNS-314 by assessing the phosphorylation status of a key Aurora B substrate.

Materials:

-

Tumor tissue from the HCT116 xenograft study

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 (or a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Homogenize the excised tumor tissue in lysis buffer and clear the lysate by centrifugation.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to normalize the data.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This assay quantifies the induction of apoptosis in cells treated with SNS-314.

Materials:

-

HCT116 cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed HCT116 cells and treat them with SNS-314 or vehicle for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).

Visualizations

Signaling Pathway

Caption: SNS-314 inhibits Aurora kinases, leading to mitotic disruption and apoptosis.

Experimental Workflow

Caption: Workflow for the preclinical assessment of SNS-314's anti-cancer activity.

References

- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. SNS-314 [cogershop.com]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the Downstream Signaling Pathways of SNS-314 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-314 mesylate is a potent and selective small molecule inhibitor of the Aurora kinases A, B, and C, a family of serine/threonine kinases that are critical regulators of mitosis.[1][2][3] Overexpression of Aurora kinases is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention.[2][4] SNS-314 disrupts the normal progression of mitosis, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

This compound exerts its anti-tumor activity primarily through the inhibition of all three Aurora kinases.[2] This inhibition disrupts several key mitotic events, ultimately leading to cell death.

-

Inhibition of Aurora A: Aurora A is crucial for centrosome maturation and separation, as well as the formation of a bipolar spindle. Inhibition of Aurora A by SNS-314 leads to defects in these processes, resulting in mitotic arrest.

-

Inhibition of Aurora B: As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for the spindle assembly checkpoint (SAC), proper kinetochore-microtubule attachments, and cytokinesis.[5] SNS-314-mediated inhibition of Aurora B leads to a failure of the SAC, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and polyploidy.[2] A primary and well-characterized downstream substrate of Aurora B is histone H3. SNS-314 treatment leads to a dose-dependent inhibition of histone H3 phosphorylation at Serine 10.[3][4]

-

Inhibition of Aurora C: The role of Aurora C is less well-defined but is thought to be similar to Aurora B, particularly in meiosis.

The culmination of these inhibitory actions is a bypass of the mitotic spindle checkpoint and a failure of cytokinesis, leading to mitotic catastrophe and the induction of apoptosis.[2][5]

Quantitative Data

The potency and efficacy of this compound have been characterized in various preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of SNS-314

| Target | IC50 (nM)[3] |

| Aurora A | 9 |

| Aurora B | 31 |

| Aurora C | 3 |

Table 2: Anti-proliferative Activity of SNS-314 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM)[6] |

| CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |

| 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |

| 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |

| BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |

Table 3: In Vivo Anti-tumor Efficacy of SNS-314 in HCT116 Xenograft Model

| Treatment | Tumor Growth Inhibition (%)[3] |

| SNS-314 (50 mg/kg, sequential with docetaxel) | Significant |

| SNS-314 (100 mg/kg, sequential with docetaxel) | 72.5 |

Downstream Signaling Pathways

The primary downstream consequence of Aurora kinase inhibition by SNS-314 is the induction of apoptosis. While the complete network of signaling events is still under investigation, key pathways have been elucidated.

Mitotic Catastrophe and Apoptosis Induction

Inhibition of Aurora kinases by SNS-314 disrupts the tightly regulated process of mitosis. This leads to endoreduplication and the formation of polyploid cells, which are genetically unstable and often trigger an apoptotic response.[2][6] Studies have shown that SNS-314 treatment leads to a significant increase in the apoptotic index in cancer cells.[6]

Caption: SNS-314 induces mitotic catastrophe leading to apoptosis.

Caspase Activation Cascade

The apoptotic program initiated by SNS-314 involves the activation of the caspase cascade. A key executioner caspase, caspase-3, has been shown to be activated following SNS-314 treatment.[4][7] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. While the direct upstream activators of caspase-3 in the context of SNS-314 are not fully elucidated, it is likely to involve both the intrinsic and extrinsic apoptotic pathways.

References

- 1. biorxiv.org [biorxiv.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

SNS-314 Mesylate: A Technical Guide to its Apoptosis Induction Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNS-314 Mesylate is a potent and selective pan-inhibitor of the Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them a promising target for cancer therapy.[1][2] this compound has demonstrated significant anti-proliferative activity in a broad range of tumor cell lines and in vivo xenograft models.[1][3] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, including the core signaling pathways, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action: Inhibition of Aurora Kinases

SNS-314 is an ATP-competitive inhibitor of Aurora A, Aurora B, and Aurora C.[1] By binding to the ATP-binding pocket of these kinases, SNS-314 prevents their phosphorylation and activation, leading to a cascade of events that ultimately result in apoptotic cell death. The primary mechanism involves the disruption of mitotic progression.[4] Inhibition of Aurora B, in particular, leads to defects in chromosome alignment and segregation, failure of the spindle assembly checkpoint, and an inability to complete cytokinesis.[2][4] This mitotic catastrophe results in the formation of polyploid cells that subsequently undergo apoptosis.[3][5]

Signaling Pathways of Apoptosis Induction

The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of Aurora kinases. This leads to mitotic checkpoint failure and subsequent activation of the intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on SNS-314 Mesylate and its Role in Histone H3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNS-314 Mesylate is a potent and selective pan-Aurora kinase inhibitor that has demonstrated significant anti-proliferative activity in a variety of cancer models. A key mechanism of its action is the inhibition of histone H3 phosphorylation, a critical event in mitotic progression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on histone H3 phosphorylation, and detailed experimental protocols for its study.

Introduction

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[1] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1] this compound is a small molecule inhibitor that targets all three Aurora kinases, leading to mitotic arrest and subsequent cell death in cancer cells. One of the well-established downstream effects of Aurora kinase inhibition by SNS-314 is the reduction of histone H3 phosphorylation at serine 10 (H3S10ph), a hallmark of mitosis. This document will delve into the technical details of this compound's activity, with a focus on its impact on this key epigenetic modification.

Mechanism of Action: Inhibition of the Aurora Kinase Signaling Pathway

This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[2] Aurora B kinase, in particular, is the primary kinase responsible for phosphorylating histone H3 at serine 10 during mitosis. By binding to the ATP-binding pocket of Aurora B, SNS-314 prevents the transfer of a phosphate group to histone H3. This inhibition disrupts the proper condensation of chromosomes and the alignment of chromosomes at the metaphase plate, ultimately leading to a failure in cell division.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases

| Target | IC50 (nM) | Reference |

| Aurora A | 9 | [3][4][5][6] |

| Aurora B | 31 | [3][4][5][6] |

| Aurora C | 3 | [3][6] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | Potent antiproliferative activity | [3][6] |

| A2780 | Ovarian Cancer | 1.8 | [4] |

| PC-3 | Prostate Cancer | Not Specified | [4] |

| HeLa | Cervical Cancer | Not Specified | [4] |

| MDA-MB-231 | Breast Cancer | Not Specified | [4] |

| H-1299 | Lung Cancer | Not Specified | [4] |

| HT29 | Colon Cancer | 24 | [4] |

| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |

| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |

| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |

| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Model | Treatment | Effect on Histone H3 Phosphorylation | Reference |

| HCT116 Human Colon Cancer Xenograft | 50 and 100 mg/kg this compound | Dose-dependent inhibition | [2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

Protocol 1: Western Blot for Histone H3 Phosphorylation

This protocol outlines the detection of phosphorylated histone H3 (Ser10) in cells treated with this compound.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

For a loading control, strip the membrane and re-probe with an antibody against total histone H3 or GAPDH.

-

Protocol 2: Cell Viability Assay

This protocol describes how to measure the effect of this compound on cell proliferation.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

-

Viability Measurement (using MTT assay as an example):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 3: In Vivo Xenograft Model

This protocol details a typical in vivo study to assess the anti-tumor efficacy of this compound.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound at 50 mg/kg, this compound at 100 mg/kg).

-

Administer the treatment via an appropriate route (e.g., intraperitoneal or oral) according to a defined schedule (e.g., daily for 5 days).

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, or at specific time points, euthanize the mice and excise the tumors.

-

A portion of the tumor can be flash-frozen for Western blot analysis of histone H3 phosphorylation (as described in Protocol 1), and another portion can be fixed in formalin for immunohistochemical analysis.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of this compound on histone H3 phosphorylation.

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with a clear mechanism of action that involves the inhibition of histone H3 phosphorylation. This leads to mitotic disruption and anti-proliferative effects in a wide range of cancer cell lines and in vivo models. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and utilize this promising anti-cancer agent. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for designing and interpreting studies on this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Aurora-A mediated histone H3 phosphorylation of threonine 118 controls condensin I and cohesin occupancy in mitosis | eLife [elifesciences.org]

- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SNS-314 mesylate is a potent and selective small-molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Given their frequent overexpression in a wide range of human cancers, including colon, breast, ovarian, gastric, and pancreatic tumors, Aurora kinases have emerged as promising therapeutic targets. This compound disrupts the cell cycle and induces apoptosis in cancer cells, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the activity of this compound in various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Aurora Kinases

| Target | IC50 (nM) |

| Aurora A | 9 |

| Aurora B | 31 |

| Aurora C | 3 |

Data sourced from multiple references.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | ~5 |

| HT29 | Colorectal Carcinoma | Not specified |

| DLD-1 | Colorectal Carcinoma | Not specified |

| A549 | Non-Small Cell Lung Cancer | Not specified |

| PC-3 | Prostate Cancer | Not specified |

| DU-145 | Prostate Cancer | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified |

| MCF-7 | Breast Cancer | Not specified |

| HepG2 | Hepatocellular Carcinoma | Not specified |

| HeLa | Cervical Cancer | Not specified |

| A2780 | Ovarian Cancer | Not specified |

| SK-OV3 | Ovarian Cancer | Not specified |

| U-251 MG | Glioblastoma | Not specified |

| 8505C | Anaplastic Thyroid Carcinoma | Not specified |

| CAL-62 | Anaplastic Thyroid Carcinoma | Not specified |

| BHT-101 | Anaplastic Thyroid Carcinoma | Not specified |

| 8305C | Anaplastic Thyroid Carcinoma | Not specified |

Note: While several sources mention a broad panel of cell lines were tested, specific IC50 values for all are not consistently reported in the initial search results. Further targeted searches would be required to populate this table completely.

Mechanism of Action and Signaling Pathway

SNS-314 is an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of these enzymes, it prevents their catalytic activity, leading to a cascade of downstream effects that disrupt mitosis. Inhibition of Aurora A affects centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in polyploidy and eventual cell death through apoptosis. A key downstream marker of Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. CellTiter-Blue® Cell Viability Assay:

-

Principle: Measures the conversion of resazurin to the fluorescent resorufin by metabolically active cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1,500-2,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 5 days).

-

Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

2. CellTiter-Glo® Luminescent Cell Viability Assay:

-

Principle: Measures ATP levels, an indicator of metabolically active cells.

-

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 1,500-2,000 cells/well.

-

Treat with this compound for the desired duration (e.g., 72 hours).

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence. Viability is determined as the ratio of ATP in treated versus control cells.

-

Apoptosis Assays

1. Caspase-Glo® 3/7 Assay:

-

Principle: Measures caspase-3 and -7 activities, key executioner caspases in apoptosis.

-

Protocol:

-

Plate cells in a white-walled 96-well plate.

-

Treat with this compound for a specified time (e.g., 24 hours).

-

Add Caspase-Glo® 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure luminescence.

-

2. Western Blot for PARP Cleavage:

-

Principle: Detects the cleavage of PARP (116 kDa) into its characteristic 89 kDa fragment by caspases during apoptosis.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against PARP (e.g., from Cell Signaling Technology, used at 1:2000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:3000 dilution) for 2 hours at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. Both the full-length (116 kDa) and cleaved (89 kDa) PARP fragments should be visualized.

-

Cell Cycle Analysis

-

Principle: Quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.

-

Protocol:

-

Treat cells with this compound for a specified duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry. An increase in the >4N DNA content is indicative of polyploidy.

-

Immunofluorescence Staining for Microtubule Organization

-

Principle: To visualize the effects of SNS-314 on the mitotic spindle.

-

Protocol:

-

Grow cells on glass coverslips to about 50-70% confluency.

-

Treat with this compound.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1-1% Triton X-100 in PBS for 10-20 minutes.

-

Wash three times with PBS.

-

Block with 1% BSA or 5% normal goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI or Hoechst stain for 10 minutes.

-

Mount the coverslips on microscope slides with anti-fade mounting medium.

-

Visualize using a fluorescence microscope.

-

Conclusion

This compound is a potent pan-Aurora kinase inhibitor with significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanism of action, centered on the disruption of mitosis, makes it a compelling candidate for cancer therapy, both as a monotherapy and in combination with other agents. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of this compound and the broader field of Aurora kinase inhibition in oncology. Further research to fully elucidate its efficacy in a wider array of cancer types and to optimize combination strategies is warranted.

SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SNS-314 mesylate is a potent and selective, ATP-competitive small molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1] These serine/threonine kinases are key regulators of mitosis, and their overexpression is a common feature in a wide range of human cancers, making them attractive targets for cancer therapy.[1] SNS-314 has demonstrated significant antitumor activity in preclinical models, both as a single agent and in combination with other chemotherapeutics.[2][3] It induces cell cycle arrest, endoreduplication, and ultimately apoptosis in proliferating tumor cells.[1][4] Currently, SNS-314 is being evaluated in a Phase 1 clinical trial for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is the methanesulfonate salt of the active free base, SNS-314. The salt form generally offers improved water solubility and stability.[5]

Chemical Structure:

-

IUPAC Name: N-(3-Chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea methanesulfonate[6]

-

Chemical Formula: C₁₈H₁₅ClN₆OS₂ · CH₄O₃S[7]

-

Molecular Weight: 527.04 g/mol [7]

-

CAS Number: 1146618-41-8[7]

-

SMILES: CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 527.04 g/mol | [7] |

| Appearance | Powder | [6] |

| Purity (by HPLC) | ≥ 98% | [6] |

| Solubility | Soluble in DMSO | [6][7] |

| Insoluble in Water | [2] | |

| Insoluble in Ethanol | [2] | |

| Storage | Store at -20°C | [6] |

Mechanism of Action

SNS-314 is a pan-inhibitor of Aurora kinases, targeting Aurora A, B, and C with high potency.[2] These kinases play critical roles in various stages of mitosis:

-

Aurora A: Associated with centrosome maturation and separation, and mitotic spindle assembly.

-

Aurora B: A key component of the chromosomal passenger complex, it regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.

-

Aurora C: Its function is less understood but is believed to be similar to Aurora B, particularly during meiosis.

By inhibiting these kinases, SNS-314 disrupts the orderly progression of mitosis.[1] This leads to a failure of the mitotic spindle checkpoint, preventing proper chromosome alignment and segregation.[4] Consequently, treated cells bypass cytokinesis, leading to multiple rounds of DNA replication without cell division (endoreduplication), resulting in polyploidy and eventual cell death through apoptosis.[4][6] A key pharmacodynamic marker of Aurora B inhibition by SNS-314 is the reduction of phosphorylation of Histone H3.[1][2]

Signaling Pathway Diagram:

Caption: Mechanism of action of this compound.

Biological Activity

In Vitro Activity

This compound is a potent inhibitor of Aurora kinases A, B, and C with IC₅₀ values in the low nanomolar range.[2][7]

Table of In Vitro Kinase Inhibition:

| Kinase | IC₅₀ (nM) | Source |

| Aurora A | 9 | [2][7] |

| Aurora B | 31 | [2][7] |

| Aurora C | 3 | [2][7] |

SNS-314 demonstrates potent antiproliferative activity across a broad range of human cancer cell lines.[5]

Table of Antiproliferative Activity (IC₅₀ values):

| Cell Line | Cancer Type | IC₅₀ (nM) | Source |

| A2780 | Ovarian Cancer | 1.8 | [5] |

| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |

| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |

| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |

| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |

| HCT116 | Colorectal Carcinoma | 24 | [5] |

| PC-3 | Prostate Cancer | Not specified | [5] |

| HeLa | Cervical Cancer | Not specified | [5] |

| MDA-MB-231 | Breast Cancer | Not specified | [5] |

| H-1299 | Lung Cancer | Not specified | [5] |

| HT29 | Colon Cancer | 24 | [5] |

In Vivo Activity

In vivo studies using human tumor xenograft models have demonstrated the antitumor efficacy of SNS-314. Administration of SNS-314 in an HCT116 colon cancer xenograft model resulted in a dose-dependent inhibition of histone H3 phosphorylation, a marker of Aurora B activity.[1][2] This was accompanied by significant tumor growth inhibition.[1][2] SNS-314 has shown efficacy with various dosing schedules, including weekly, bi-weekly, and 5 days on/9 days off.[1]

Furthermore, studies have explored the synergistic effects of SNS-314 with other chemotherapeutic agents.[3] Sequential treatment with SNS-314 followed by a microtubule-targeted agent like docetaxel has shown profound synergistic antiproliferative effects.[2][3] This is consistent with a mechanism where Aurora inhibition bypasses the mitotic spindle checkpoint, sensitizing cells to subsequent mitotic catastrophe induced by spindle toxins.[3]

Experimental Protocols

In Vitro Kinase Assay (Aurora A)

A representative protocol for determining the IC₅₀ of SNS-314 against Aurora A involves the following steps:

-

Enzyme and Substrate Preparation: Humanized mouse Aurora A (amino acids 107-403) is used as the enzyme source. A biotinylated peptide, PKAtide, serves as the substrate.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP at a concentration near its Kₘ value.

-

Incubation: The enzyme, substrate, ATP, and varying concentrations of SNS-314 (or DMSO as a control) are incubated for a set period (e.g., 25 minutes) at a controlled temperature.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using methods like fluorescence polarization, where a phosphospecific antibody or a binding reagent is added to the reaction mixture.

-

Data Analysis: The relative enzymatic activity is calculated by normalizing the signal from each well to the positive control (DMSO). IC₅₀ values are then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay

The antiproliferative activity of SNS-314 can be assessed using various methods, such as the CellTiter-Blue or CellTiter-Glo assays.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with a serial dilution of SNS-314 for a defined period (e.g., 72-96 hours).

-

Viability Assessment:

-

CellTiter-Blue: A resazurin-based reagent is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured.

-

CellTiter-Glo: This assay measures intracellular ATP levels as an indicator of cell viability. A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP is added, and luminescence is measured.

-

-

Data Analysis: The viability is determined as the ratio of the signal in treated cells versus control cells. IC₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Study

A general workflow for evaluating the in vivo efficacy of SNS-314 is as follows:

Caption: A typical workflow for an in vivo xenograft study.

Clinical Development

This compound has entered clinical development. A Phase 1, open-label, dose-escalating study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SNS-314 in patients with advanced solid tumors.[3]

Conclusion

This compound is a promising pan-Aurora kinase inhibitor with potent in vitro and in vivo antitumor activity. Its mechanism of action, which involves the disruption of mitosis leading to cell death, makes it a valuable candidate for cancer therapy, particularly in tumors that overexpress Aurora kinases. The ongoing clinical evaluation will further elucidate its therapeutic potential in human cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel anticancer agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. SNS-314 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]

- 5. medkoo.com [medkoo.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Advanced Solid Tumors

South San Francisco, CA - SNS-314 Mesylate, a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, has been the subject of significant preclinical and early clinical investigation as a potential therapeutic agent for various cancers. Developed to target the uncontrolled cell division characteristic of tumors, SNS-314 has demonstrated notable anti-proliferative activity in a range of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Synthesis

SNS-314 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of Aurora kinases. The core of the molecule is a thieno[3,2-d]pyrimidine scaffold, a class of compounds known for its kinase inhibitory activity. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic approach for this class of compounds typically involves the construction of the fused heterocyclic ring system followed by the introduction of various side chains to optimize potency and pharmacokinetic properties.

The chemical name for SNS-314 is N-(3-chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea, and it is formulated as a mesylate salt to improve its solubility and stability.

Mechanism of Action

SNS-314 is an ATP-competitive inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[1] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] By inhibiting these kinases, SNS-314 disrupts the proper execution of cell division, leading to mitotic catastrophe and subsequent cancer cell death.[1]

The inhibition of Aurora B, in particular, leads to a failure of the spindle assembly checkpoint and prevents cytokinesis. This results in cells undergoing multiple rounds of DNA replication without cell division (endoreduplication), leading to the formation of large, polyploid cells that ultimately undergo apoptosis.[1][2]

A diagram illustrating the central role of Aurora kinases in mitosis and the inhibitory effect of SNS-314 is provided below.

Caption: Role of Aurora Kinases in Mitosis and Inhibition by this compound.

Preclinical Data

In Vitro Activity

SNS-314 has demonstrated potent inhibitory activity against the three Aurora kinase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Aurora A | 9 |

| Aurora B | 31 |

| Aurora C | 3 |

| Data from Selleck Chemicals.[4][5] |

The compound has also shown potent anti-proliferative activity across a broad panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | - |

| A2780 | Ovarian Cancer | - |

| PC-3 | Prostate Cancer | - |

| HeLa | Cervical Cancer | - |

| MDA-MB-231 | Breast Cancer | - |

| H1299 | Lung Cancer | - |

| HT29 | Colon Cancer | - |

| Specific IC50 values for each cell line were not consistently available in the searched literature. |

In Vivo Efficacy

In preclinical xenograft models, SNS-314 has demonstrated significant anti-tumor activity. In the HCT116 human colon cancer xenograft model, administration of SNS-314 led to a dose-dependent inhibition of histone H3 phosphorylation, a key substrate of Aurora B, indicating effective target engagement in vivo.[3][6]

Furthermore, studies have shown that SNS-314 has synergistic effects when used in combination with other chemotherapeutic agents, particularly microtubule-targeted agents like docetaxel.[2] Sequential treatment of SNS-314 followed by docetaxel resulted in significant tumor growth inhibition in HCT116 xenografts, a more potent effect than either agent alone.[2] This synergy is thought to arise from SNS-314's ability to bypass the mitotic spindle checkpoint, making cancer cells more susceptible to the cytotoxic effects of spindle poisons.[2]

Experimental Protocols

Aurora Kinase Activity Assay (General Protocol)

A common method to assess Aurora kinase activity is a biochemical assay that measures the phosphorylation of a substrate peptide. A general workflow is as follows:

-

Reaction Setup: In a microplate well, the Aurora kinase enzyme is incubated with the test compound (e.g., SNS-314) and a specific peptide substrate in a buffer containing ATP and MgCl2.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or by using phosphorylation-specific antibodies in an ELISA-based format.

Caption: General workflow for an in vitro Aurora kinase inhibition assay.

HCT116 Xenograft Model (General Protocol)

-

Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media until a sufficient number of cells are obtained.

-

Implantation: A suspension of HCT116 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound (and/or other agents) is administered according to the specified dose and schedule (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Clinical Trial Information

This compound was evaluated in a Phase 1 clinical trial (NCT00519662) for patients with advanced solid tumors.[7][8] This was an open-label, dose-escalation study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered SNS-314.[7][8]

The study initiated with a starting dose of 30 mg/m² and employed a dose-escalation scheme to determine the maximum tolerated dose (MTD).[8] While the trial was completed, detailed results regarding the MTD, pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life), and a comprehensive list of adverse events have not been made widely public. The development of SNS-314 as a monotherapy was reportedly discontinued due to a lack of satisfactory response in this initial trial. However, the potent synergy observed with other chemotherapeutic agents suggests that its potential in combination therapies may warrant further investigation.

Conclusion

This compound is a potent, pan-Aurora kinase inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis, with particularly promising results when used in combination with microtubule-targeting agents. While the monotherapy development of SNS-314 was halted after a Phase 1 clinical trial, the extensive preclinical data provides a strong rationale for its further investigation in combination regimens for the treatment of advanced solid tumors. Further research is needed to fully elucidate its clinical potential and identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Tolerability Study of SNS-314 for Advanced Solid Tumors [clinicaltrials.stanford.edu]

- 8. Safety and Tolerability Study of SNS-314 for Advanced Solid Tumors | MedPath [trial.medpath.com]

SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor Disrupting Mitotic Checkpoint Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNS-314 Mesylate is a potent and selective, ATP-competitive small molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1] These serine/threonine kinases are crucial regulators of mitotic progression, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Overexpression of Aurora kinases is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention. SNS-314 disrupts the mitotic checkpoint, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in mitotic checkpoint control, detailed experimental protocols for its characterization, and a summary of its preclinical anti-tumor activity.

Mechanism of Action: Targeting the Masters of Mitosis

SNS-314 exerts its anti-cancer effects by inhibiting the enzymatic activity of Aurora kinases A, B, and C, thereby interfering with critical mitotic events.[4][5]

-

Inhibition of Aurora A: Aurora A is primarily involved in centrosome separation and maturation, as well as the assembly of the bipolar mitotic spindle.[4] Inhibition of Aurora A by SNS-314 leads to defects in spindle formation, resulting in disorganized and often monopolar spindles.[5] This prevents proper chromosome alignment at the metaphase plate.

-

Inhibition of Aurora B: As a key component of the chromosomal passenger complex (CPC), Aurora B has multiple roles throughout mitosis.[3] It is essential for the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2] Aurora B phosphorylates several substrates to correct improper kinetochore-microtubule attachments and to activate the SAC in the presence of unattached kinetochores.[6] SNS-314-mediated inhibition of Aurora B abrogates the SAC, causing cells to exit mitosis prematurely without proper chromosome segregation.[2] This leads to endoreduplication, where cells re-replicate their DNA without dividing, resulting in polyploidy and eventual cell death. A key downstream target of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a reliable biomarker of SNS-314 activity.[3][6]

-

Inhibition of Aurora C: The role of Aurora C is less well-defined but is thought to be similar to Aurora B, particularly in meiosis. It is also overexpressed in various cancers.

The culmination of these inhibitory effects is a bypass of the mitotic spindle checkpoint, failure of cytokinesis, and the induction of apoptosis.[2][5]

Quantitative Data

The potency and cellular effects of this compound have been quantified in various biochemical and cellular assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Aurora A | 9 nM | [1][5] |

| Aurora B | 31 nM | [1][5] | |

| Aurora C | 3 nM | [1] | |

| EC50 | HCT116 Cell Proliferation | ~5 nM | [3] |

| Histone H3 (Ser10) Phosphorylation | ~9 nM | [3] | |

| GI50 | HCT116 | 12 nM | [7] |

| A2780 (Ovarian) | 1.8 nM | [5] | |

| PC-3 (Prostate) | Not Specified | [5] | |

| HeLa (Cervical) | Not Specified | [5] | |

| MDA-MB-231 (Breast) | Not Specified | [5] | |

| H-1299 (Lung) | Not Specified | [5] | |

| HT29 (Colon) | 24 nM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Aurora Kinase Inhibition Assay

This assay determines the in vitro potency of SNS-314 against purified Aurora kinases.

Materials:

-

Recombinant human Aurora A, B, and C enzymes

-

Fluorescently labeled peptide substrate (e.g., FAM-PKAtide)

-

ATP

-

Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20, 0.1% BSA)

-

This compound stock solution in DMSO

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Further dilute the compounds in assay buffer.

-

In a microplate, combine the diluted SNS-314, Aurora kinase enzyme, and the fluorescent peptide substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 25 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Measure the fluorescence intensity to determine the extent of peptide phosphorylation.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled multiwell plates

-

Luminometer

Procedure:

-

Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 values.[4]

Western Blot for Phospho-Histone H3

This method is used to detect the phosphorylation status of Histone H3, a direct substrate of Aurora B kinase.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Generate a histogram of DNA content to quantify the percentage of cells in G1, S, and G2/M phases.[8][9]

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

HCT116 cancer cells

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound or vehicle control according to a predefined schedule (e.g., intraperitoneal injection twice weekly).[6]

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like phospho-Histone H3).[6]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in disrupting mitotic progression.

Caption: General workflow for the in vitro characterization of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SNS-314 [cogershop.com]

- 4. ulab360.com [ulab360.com]